![molecular formula C13H17N5 B6437290 2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2548985-94-8](/img/structure/B6437290.png)
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
“2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “this compound”, is characterized by a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The specific molecular structure details for this compound are not available in the retrieved papers.Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways . For instance, some imidazole derivatives have been reported to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as imidazole and pyrazole derivatives, are known to have a broad range of pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to exhibit a variety of biological activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of many compounds .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine in lab experiments is its ability to act as a catalyst in the formation of various organic compounds. This makes it a useful tool for synthesizing a variety of compounds. However, there are some limitations to using this compound, such as its toxicity and the fact that it can be difficult to obtain in large quantities.
Future Directions
There are a variety of potential future directions for the use of 2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine in scientific research. For example, it could be used in the development of new drugs and treatments for diseases, such as cancer and Alzheimer’s. It could also be used in the development of new materials, such as polymers and dyes. Additionally, it could be used to develop new enzymes and proteins, which could have a variety of applications in the fields of medicine, chemistry, and biology. Finally, it could be used to develop new methods for synthesizing organic compounds, which could be used to create a variety of products.
Synthesis Methods
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can be synthesized through a variety of methods. The most common method is the Knoevenagel condensation reaction, which involves the reaction of a carbonyl compound with a primary amine. The reaction product is then treated with a base, such as sodium hydroxide, to form the desired this compound product. Other methods such as the Biginelli reaction and the Ugi reaction can also be used to synthesize this compound.
Scientific Research Applications
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has many applications in scientific research, particularly in the fields of medicine, chemistry, and biology. In medicine, this compound has been used to synthesize a variety of drugs, including anti-inflammatory agents, anti-depressants, and anti-cancer drugs. In chemistry, this compound has been used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and dyes. In biology, this compound has been used in the synthesis of a variety of enzymes, proteins, and DNA.
properties
IUPAC Name |
2-methyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-5-15-18(6-10)9-12-7-17(8-12)13-3-4-14-11(2)16-13/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUQSPIWQJBMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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